molecular formula C13H13N3O5S B4542001 5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone

5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone

Cat. No. B4542001
M. Wt: 323.33 g/mol
InChI Key: LQLUDOIONSJJJL-UITAMQMPSA-N
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Description

This compound belongs to a class of chemicals known for their potential in therapeutic applications, including as anticonvulsants and for their antioxidative properties. Its structure includes several functional groups that confer unique physical and chemical properties.

Synthesis Analysis

Synthesis involves multi-step chemical reactions, starting with the formation of intermediate compounds through condensation, followed by cyclization to form the imidazolidinone ring. The use of specific reagents and conditions, such as refluxation with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol, is crucial for successful synthesis (Patel et al., 2010).

Molecular Structure Analysis

The molecular structure has been elucidated using techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT) analyses. These studies reveal the compound's triclinic space group and the importance of intermolecular interactions, as shown through Hirshfeld surface analysis and fingerprint plots (Rahmani et al., 2017).

Chemical Reactions and Properties

The compound engages in various chemical reactions, including with p-nitrobenzaldehyde to yield nitrones, and exhibits reactivity towards acylation and alkylation, particularly at the hydroxy group attached to N(1) (Kharlamova et al., 1976).

Physical Properties Analysis

Physical properties, such as solubility and melting point, are influenced by the compound's molecular structure and the presence of specific functional groups. The detailed analysis of these properties is essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

This compound exhibits significant biological activity, including anticonvulsant and anti-inflammatory effects, as shown in studies evaluating its potential as an anticonvulsant agent. The mechanism of action involves the inhibition of cyclooxygenase pathways and a pronounced anti-inflammatory effect in the brain, indicating its neuroprotective properties (Mishchenko et al., 2022).

properties

IUPAC Name

(5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S/c1-14-9(12(18)15(2)13(14)22)5-7-4-8(16(19)20)6-10(21-3)11(7)17/h4-6,17H,1-3H3/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLUDOIONSJJJL-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O)C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=C(C(=CC(=C2)[N+](=O)[O-])OC)O)/C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 2
5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 3
5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 4
5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 5
5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 6
Reactant of Route 6
5-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone

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